Cas no 260389-82-0 (1-benzylpyrrolidine-3,4-diol)

1-benzylpyrrolidine-3,4-diol 化学的及び物理的性質
名前と識別子
-
- 1-(phenylmethyl)-3,4-pyrrolidinediol
- BRN 0012064
- 1-Benzyl-3.4-dihydro-isochinolin
- 1-benzyl-2,5-dioxo-3,4-dihydroxy-pyrrolidine
- 1-Benzyl-3.4-dihydroisochinolin
- 1-Benzyl-3,4-dihydroxy-pyrrolidin-2,5-dion
- AI3-61895
- 1-benzyl-3,4-dihydro-isoquinoline
- Isoquinoline, 3,4-dihydro-1-(phenylmethyl)-
- SureCN5009247
- 1-benzyl-3,4-dihydroxy-pyrrolidine
- 1-benzyl-3,4-dihydroxy-pyrrolidine-2,5-dione
- CTK4F4504
- 1-Benzyl-3,4-dihydro-isochinolin
- ISOQUINOLINE, 3,4-DIHYDRO-1-BENZYL-
- 1-benzyl-3,4-dihydroxypyrrolidine
- AC1L1OA6
- 1-(PHENYLMETHYL)-3,4-PYRRODIDINEDIOL
- 1-benzylpyrrolidine-3,4-diol
- 260389-82-0
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3R,4R)-rel-
- SB46918
- BDA78433
- 1-Benzyl-3,4-pyrrolidinediol #
- SCHEMBL562632
- 76784-33-3
- (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidinediol
- 1346224-27-8
- AB08024
- DB-011592
- 1-Benzyl-pyrrolidin-3,4-diol
- MFCD01073894
- SY023855
- 3,4-dihydroxy-N-benzylpyrrolidine
- 330152-66-4
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, cis-
- (3R,4R)-1-benzyl-3,4-pyrrolidinediol
- AKOS006291782
- 1-benzylpyrrolidine-3,4-diol, cis
- 1-Benzyl-3,4-dihydroxy pyrrolidine
- rac-(3R,4S)-1-Benzylpyrrolidine-3,4-diol
- AB85824
- trans-1-benzylpyrrolidine-3,4-diol
- EN300-245967
- LS-13967
- (-)-(3R,4R)-1-(Phenylmethyl)-3,4-pyrrolidinediol
-
- MDL: MFCD06410834
- インチ: InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2
- InChIKey: QJRIUWQPJVPYSO-UHFFFAOYSA-N
- ほほえんだ: C1C(C(CN1CC2=CC=CC=C2)O)O
計算された属性
- せいみつぶんしりょう: 193.11035
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- PSA: 43.7
1-benzylpyrrolidine-3,4-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-245967-0.5g |
1-benzylpyrrolidine-3,4-diol |
260389-82-0 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
Enamine | EN300-245967-0.05g |
1-benzylpyrrolidine-3,4-diol |
260389-82-0 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
Enamine | EN300-245967-2.5g |
1-benzylpyrrolidine-3,4-diol |
260389-82-0 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
Enamine | EN300-245967-0.25g |
1-benzylpyrrolidine-3,4-diol |
260389-82-0 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
Enamine | EN300-245967-10.0g |
1-benzylpyrrolidine-3,4-diol |
260389-82-0 | 95% | 10.0g |
$2393.0 | 2024-06-19 | |
Enamine | EN300-245967-1.0g |
1-benzylpyrrolidine-3,4-diol |
260389-82-0 | 95% | 1.0g |
$557.0 | 2024-06-19 | |
Enamine | EN300-245967-0.1g |
1-benzylpyrrolidine-3,4-diol |
260389-82-0 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
Enamine | EN300-245967-1g |
1-benzylpyrrolidine-3,4-diol |
260389-82-0 | 1g |
$557.0 | 2023-09-15 | ||
Enamine | EN300-245967-10g |
1-benzylpyrrolidine-3,4-diol |
260389-82-0 | 10g |
$2393.0 | 2023-09-15 | ||
Enamine | EN300-245967-5g |
1-benzylpyrrolidine-3,4-diol |
260389-82-0 | 5g |
$1614.0 | 2023-09-15 |
1-benzylpyrrolidine-3,4-diol 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
1-benzylpyrrolidine-3,4-diolに関する追加情報
1-Benzylpyrrolidine-3,4-Diol: A Comprehensive Overview
The compound with CAS number 260389-82-0, commonly referred to as 1-benzylpyrrolidine-3,4-diol, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, with a benzyl group attached at the 1-position and hydroxyl groups at the 3 and 4 positions. Its unique structure endows it with intriguing chemical and biological properties, making it a subject of extensive research.
Recent studies have highlighted the potential of 1-benzylpyrrolidine-3,4-diol in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with neuroprotective and anti-inflammatory properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against neurodegenerative diseases such as Alzheimer's. The hydroxyl groups at positions 3 and 4 play a crucial role in these activities by facilitating hydrogen bonding and enhancing solubility.
The synthesis of CAS 260389-82-0 has also been optimized in recent years. Traditional methods involved multi-step reactions with low yields, but advancements in catalytic asymmetric synthesis have enabled more efficient production. A 2022 paper in Organic Letters described a novel approach using palladium-catalyzed cross-coupling reactions to construct the benzyl-pyrrolidine framework with high enantioselectivity. This breakthrough not only simplifies the synthesis process but also opens avenues for large-scale production.
In terms of applications, 1-benzylpyrrolidine-3,4-diol has found utility in both academic research and industrial settings. In academia, it serves as a valuable tool for studying the relationship between molecular structure and biological activity. In industry, its derivatives are being explored for use in pharmaceuticals, agrochemicals, and specialty chemicals. For example, its ability to act as a chiral auxiliary in asymmetric synthesis has made it indispensable in modern organic synthesis.
The structural versatility of CAS 260389-82-0 allows for extensive functionalization, which is a key factor in its widespread applicability. By modifying the benzyl group or the hydroxyl substituents, chemists can tailor the molecule's properties to suit specific needs. This adaptability has led to its use in diverse fields such as materials science and catalysis.
In conclusion, 1-benzylpyrrolidine-3,4-diol (CAS 260389-82-0) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as an important molecule for future research and development.
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